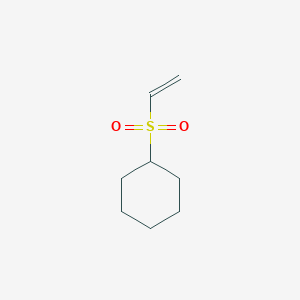

Ethenylsulfonylcyclohexane

Overview

Description

Ethenylsulfonylcyclohexane is a compound that can be associated with the broader class of organic molecules that contain both ethenyl (vinyl) groups and sulfonyl functional groups attached to a cyclohexane ring. While the provided papers do not directly discuss ethenylsulfonylcyclohexane, they do provide insights into related chemistry, such as the synthesis and reactivity of compounds with sulfonyl groups and the manipulation of cyclohexane derivatives.

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acid derivatives and sulfonium salts. For instance, the ionic liquid triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} has been used as a catalyst for the synthesis of various organic compounds, including β-acetamido ketones and xanthenes . Additionally, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate has been employed in the synthesis of cyclohexane-1,3-dione-2-spirocyclopropanes, showcasing the utility of sulfonium salts in cyclohexane derivative synthesis . These methods highlight the potential routes that could be adapted for the synthesis of ethenylsulfonylcyclohexane by introducing the appropriate ethenyl and sulfonyl functionalities onto a cyclohexane backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to ethenylsulfonylcyclohexane has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-lithio-2,2-diphenyl-1-(phenylsulfonyl)ethene was determined, revealing a centrosymmetric dimer with an eight-membered (LiOSO)2 ring . This analysis provides insight into the coordination environment of lithium in the presence of sulfonyl groups, which could be relevant when considering the molecular structure of ethenylsulfonylcyclohexane.

Chemical Reactions Analysis

The reactivity of compounds containing aluminum and sulfonium ions towards alkenes and alkene oxides has been studied. The diethylaluminum moiety in Et2Al(CB11H6X6) has been shown to catalyze the electrophilic ethenation of benzene and the polymerization of cyclohexene oxide . This suggests that compounds with ethenyl groups, such as ethenylsulfonylcyclohexane, may also exhibit interesting reactivity patterns, particularly in the presence of electrophilic or nucleophilic species.

Physical and Chemical Properties Analysis

While the provided papers do not directly report on the physical and chemical properties of ethenylsulfonylcyclohexane, they do offer information on related compounds. The properties of these compounds are influenced by the presence of sulfonyl and ethenyl groups, which can affect their polarity, solubility, and reactivity. For example, the use of ionic liquids as catalysts suggests that these materials have unique solubility and phase behavior characteristics that could be relevant to the properties of ethenylsulfonylcyclohexane .

Scientific Research Applications

Catalysis and Polymerization

Ethenylsulfonylcyclohexane, as part of diverse chemical reactions, has been explored in catalysis and polymerization processes. Research shows the potential of related compounds in catalyzing the polymerization of cyclohexene oxide and the oligomerization of ethene to produce low molecular weight, highly branched products (Kim, Reed, Long, & Sen, 2002). Additionally, complexes involving arylsulfonylphosphane ligands have been used to catalyze ethene polymerization, yielding linear polyethene with varying molecular weights based on the ligand structure (Piché, Daigle, Poli, & Claverie, 2010).

Environmental Applications

Certain compounds related to ethenylsulfonylcyclohexane have been studied for environmental applications, such as in the degradation of volatile organic compounds (VOCs) through heat-activated persulfate oxidation. This includes the degradation of chlorinated ethenes, an important process in the treatment of contaminated groundwater (Huang, Zhao, Hoag, Dahmani, & Block, 2005).

Synthetic Chemistry

In synthetic chemistry, compounds structurally similar to ethenylsulfonylcyclohexane have been utilized in various reactions. For example, the synthesis of β-acetamido ketones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[a,j]xanthenes has been facilitated using Bronsted acidic ionic liquids involving sulfonyl groups (Zare et al., 2012). Additionally, the regio- and stereoselective hydrosulfonation of alkynylcarbonyl compounds with sulfinic acid in water has been achieved, forming Z-β-sulfonyl-a,β-unsaturated carbonyl compounds (Wu et al., 2016).

Photophysical and Electronic Applications

Compounds similar to ethenylsulfonylcyclohexane have been explored for their photophysical properties and potential electronic applications. Research on water-soluble sulfonato-Salen-type Schiff bases derived from compounds including ethenylsulfonylcyclohexane has demonstrated their use as highly selective and sensitive fluorescence sensors for the detection of Cu2+ in water and living cells (Zhou et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethenylsulfonylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGHTBSOZYDUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21961-10-4 | |

| Record name | (ethenesulfonyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)